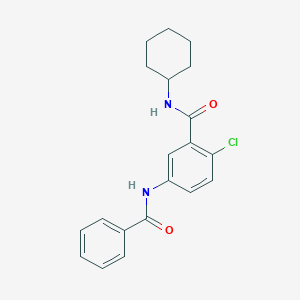![molecular formula C18H25N3O2S B267495 N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B267495.png)
N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea, also known as AICAR, is a synthetic compound that has been extensively studied for its potential use in treating metabolic disorders and cancer. AICAR is an analog of adenosine monophosphate (AMP), a molecule that plays a crucial role in cellular energy metabolism. AICAR has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism, leading to a range of physiological effects.
作用機序
N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea activates AMPK, a key regulator of cellular metabolism. AMPK is activated in response to cellular stress such as low energy levels and plays a crucial role in maintaining cellular energy homeostasis. AMPK activation leads to a range of physiological effects, including increased glucose uptake, increased fatty acid oxidation, and decreased protein synthesis.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to increase glucose uptake and insulin sensitivity in skeletal muscle cells, leading to improved glucose homeostasis. This compound has also been shown to increase fatty acid oxidation and decrease lipid accumulation in adipose tissue, leading to improved lipid metabolism.
This compound has also been shown to induce apoptosis in cancer cells, leading to reduced tumor growth. This compound has also been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis.
実験室実験の利点と制限
N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized and purified. This compound is also relatively stable and can be stored for long periods of time.
However, there are also limitations to using this compound in lab experiments. This compound can be expensive to synthesize and may not be readily available in some labs. This compound can also have off-target effects, leading to potential complications in experimental design.
将来の方向性
There are several potential future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea. One area of research is the development of novel this compound analogs with improved potency and selectivity. Another area of research is the identification of new molecular targets for this compound, which could lead to new therapeutic applications.
Overall, this compound is a promising compound with potential applications in treating metabolic disorders and cancer. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
合成法
N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea can be synthesized using a variety of methods. One common method involves the reaction of 4-(1-azepanylcarbonyl)benzoyl chloride with isobutyrylthiourea in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography.
科学的研究の応用
N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea has been extensively studied for its potential use in treating metabolic disorders such as type 2 diabetes and obesity. This compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, leading to improved glucose homeostasis. This compound has also been shown to increase fatty acid oxidation and decrease lipid accumulation in adipose tissue, leading to improved lipid metabolism.
This compound has also been studied for its potential use in cancer treatment. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to reduced tumor growth. This compound has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is critical for tumor growth and metastasis.
特性
分子式 |
C18H25N3O2S |
|---|---|
分子量 |
347.5 g/mol |
IUPAC名 |
N-[[4-(azepane-1-carbonyl)phenyl]carbamothioyl]-2-methylpropanamide |
InChI |
InChI=1S/C18H25N3O2S/c1-13(2)16(22)20-18(24)19-15-9-7-14(8-10-15)17(23)21-11-5-3-4-6-12-21/h7-10,13H,3-6,11-12H2,1-2H3,(H2,19,20,22,24) |
InChIキー |
GPBSCHJYFOOETP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCCCC2 |
正規SMILES |
CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B267412.png)
![2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B267417.png)
![4-{[(4-methoxyphenyl)acetyl]amino}-N-methyl-N-phenylbenzamide](/img/structure/B267418.png)
![N-ethyl-3-{[(4-methoxyphenyl)acetyl]amino}-N-phenylbenzamide](/img/structure/B267420.png)
![3-bromo-4-methoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267421.png)
![3-{[(4-chloroanilino)carbonyl]amino}-N-isopropylbenzamide](/img/structure/B267422.png)
![N-{3-[(isopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B267423.png)
![N,N-diethyl-4-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B267425.png)
![N-[3-(acetylamino)phenyl]-5-bromo-2-ethoxybenzamide](/img/structure/B267428.png)

![N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B267431.png)
![N-(3-{[(4-methoxyphenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B267435.png)
![N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)propanamide](/img/structure/B267436.png)
![4-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267438.png)